molecular formula C7H11BrO2 B021969 Ethyl-4-bromo-3-methylbut-2-enoate CAS No. 51318-62-8

Ethyl-4-bromo-3-methylbut-2-enoate

Cat. No.: B021969
CAS No.: 51318-62-8
M. Wt: 207.06 g/mol
InChI Key: JIPWHZOYUGYXFA-GQCTYLIASA-N
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Description

Ethyl-4-bromo-3-methylbut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl-4-bromo-3-methylbut-2-enoate, known for its unique structural features and reactivity, has garnered attention in recent years for its biological activity. This compound serves as a synthetic ligand that interacts with nuclear receptors, which are pivotal in regulating various cellular processes, including gene expression and metabolic pathways. This article explores the biological activity of this compound, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H11_{11}BrO2_2 and a molecular weight of approximately 207.07 g/mol. It features a bromo substituent at the fourth position and a methyl group at the third position of a butenoate chain, characterized by a double bond between the second and third carbon atoms. This structural configuration enhances its reactivity, making it valuable in organic synthesis and medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its role as a synthetic ligand for nuclear receptors. These interactions suggest significant implications for cancer therapy and metabolic regulation.

Key Findings

  • Nuclear Receptor Interaction : this compound has been shown to bind to nuclear receptors, influencing gene expression related to tumor growth and progression. This modulation can potentially inhibit tumor cell proliferation and promote apoptosis, indicating its promise in cancer treatment .
  • Potential Applications in Cancer Therapy : The ability of this compound to alter gene expression patterns linked to cancer suggests it may serve as a therapeutic agent in oncology. Its interactions with nuclear receptors could provide new avenues for cancer treatment strategies .
  • Synthetic Applications : The compound has been utilized as a building block in the synthesis of various biologically active molecules. Researchers have explored its use in developing compounds that exhibit antimicrobial properties against resistant strains of bacteria and mycobacteria .

Comparative Analysis with Similar Compounds

This compound is structurally similar to several other compounds, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-chloro-3-methylbut-2-enoateChlorine instead of bromineDifferent halogen may affect reactivity
Ethyl 4-fluoro-3-methylbut-2-enoateFluorine instead of brominePotentially different biological activity
Ethyl 4-methylbenzoateAromatic ring structureDifferent reactivity profile due to aromaticity
Ethyl 3-bromo-butanoateBromine at third carbonDifferent structural positioning

The presence of the double bond and specific positioning of substituents in this compound significantly influences its reactivity and biological interactions compared to these similar compounds .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Cancer Cell Studies : In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines by modulating nuclear receptor activity, leading to altered apoptotic pathways .
  • Antimicrobial Activity : Research indicated that derivatives synthesized from this compound exhibited potent activity against Mycobacterium tuberculosis (Mtb), showing potential as novel anti-tubercular agents .
  • Stereochemical Investigations : Studies focusing on the stereochemistry of reactions involving this compound revealed insights into its electrophilic reactivity, contributing to advancements in synthetic methodologies .

Properties

IUPAC Name

ethyl (E)-4-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPWHZOYUGYXFA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The olefins 66 can also be prepared by reacting the corresponding substituted phenols with ethyl 4-bromo-3-methyl-2-butenate in the presence of potassium carbonate and small amount of 18-crown-ether in methylene chloride. The starting material ethyl 4-bromo-3-methylbutenate has been obtained from the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) as follows: to 20 g of ethyl 3,3-dimethylacrylate in 250 ml of carbon tetrachloride, 30 g of N-bromosuccinimide (NBS) and 0.01 g of azobisisobutyronitrile were added. The mixture was refluxed for 3 hours. Succinimide was removed by filtration and the filtrate was washed with chloroform. The combined organic layers were washed sequentially with saturated sodium sulfite, saturated sodium chloride and then dried over anhydrous magnesium sulfate. Evaporation of the solvent afforded 34.4 g ethyl 4-bromo-3-methyl-2-butenate (Safaryn, J. E.; Chiarello, J.; Chen, K. M.; Joullie, M. M.; Tetrahedron, 1986, 42, 2635). The product can be further purified by silica gel flash column chromatography using ether/hexane (e.g. 1:50) as eluent, and hydrolyzed to the corresponding carboxylic acid with aqueous methanolic NaOH. ##STR12## wherein R1 =H, CF3, R or OR;
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20 g
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250 mL
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Synthesis routes and methods II

Procedure details

To ethyl 3-methyl-2-butenoate (10.0 g, 78.0 mmol) in 80 ml of carbon tetrachloride heated under gentle reflux is added N-bromosuccinimide (15.0 g, 84.0 mmol) in portions, followed by traces of radical initiator (benzoyl peroxide, ca. 0.2 g, and AIBN, ca. 0.1 g) in portions over one hour. After the final addition, the mixture is heated under reflux for 30 min. The reaction mixture is cooled and filtered and the solvent is removed by rotoevaporation to give ethyl 4-bromo-3-methyl-2-butenoate.
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10 g
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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